Cas no 2248176-36-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate structure
2248176-36-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate
CAS No:2248176-36-3
MF:C14H12N2O5
MW:288.255483627319
CID:6556603
PubChem ID:165725495
Update Time:2025-07-22

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate
    • 2248176-36-3
    • EN300-6514226
    • Inchi: 1S/C14H12N2O5/c1-15-10(6-7-11(15)17)14(20)21-16-12(18)8-4-2-3-5-9(8)13(16)19/h2-5,10H,6-7H2,1H3/t10-/m1/s1
    • InChI Key: SXJNOIQAZIDWSG-SNVBAGLBSA-N
    • SMILES: O(C([C@H]1CCC(N1C)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 288.07462149g/mol
  • Monoisotopic Mass: 288.07462149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 84Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate (CAS No. 2248176-36-3)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate, identified by its CAS number 2248176-36-3, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a complex heterocyclic framework, has garnered attention due to its unique structural and pharmacological properties. The presence of both isoindole and pyrrolidine moieties in its structure suggests potential interactions with biological targets, making it a promising candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of hybrid molecules in developing novel therapeutic agents. The combination of an isoindole scaffold with a chiral pyrrolidine unit in this compound may contribute to its binding affinity and selectivity. Specifically, the 1,3-dioxo functional group introduces a rigid structure that could enhance the molecule's stability and interaction with biological receptors. This feature is particularly relevant in the design of small-molecule inhibitors targeting enzymes involved in critical metabolic pathways.

The stereochemistry of the (2R)-1-methyl-5-oxopyrrolidine moiety is another key aspect of this compound. Chiral centers are often crucial for the efficacy and safety of pharmaceuticals, as they can influence how a molecule interacts with biological systems. The specific configuration at the (2R) position may confer unique pharmacokinetic properties, such as improved solubility or reduced toxicity. Such attributes are highly valued in the development of next-generation therapeutics.

In the context of current research, this compound aligns with emerging trends in medicinal chemistry, particularly the design of multitargeted inhibitors. The dual functionality provided by the isoindole-pyrrolidine hybrid could allow for simultaneous modulation of multiple biological pathways, a strategy that has shown promise in treating complex diseases. For instance, such molecules might be explored for their potential in oncology or neurodegenerative disorders, where intersecting signaling pathways play a pivotal role.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate (CAS No. 2248176-36-3) involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The integration of advanced catalytic methods and chiral auxiliaries ensures high yields and enantiopurity, which are essential for pharmaceutical applications. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been instrumental in constructing the intricate framework of this compound.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in evaluating the binding potential of this molecule to various biological targets. Preliminary simulations suggest that it may interact with enzymes or receptors involved in inflammation or cell proliferation. These findings underscore the importance of computational tools in accelerating drug discovery processes and prioritizing promising candidates for experimental validation.

The pharmacological profile of this compound is still under investigation, but early data indicate that it exhibits interesting biological activities. For example, it may possess inhibitory effects on key enzymes such as kinases or proteases, which are often implicated in disease pathogenesis. Additionally, its ability to cross cell membranes could enhance bioavailability, making it a viable candidate for oral administration. These properties are critical considerations during drug development.

Future research directions may include exploring derivatives of this molecule to optimize its pharmacological properties further. By modifying substituents on the isoindole or pyrrolidine rings, chemists can fine-tune its activity profile while maintaining structural integrity. Such modifications could lead to compounds with enhanced potency, selectivity, or reduced side effects—a cornerstone of modern drug design.

The versatility of this compound also extends to its potential applications beyond traditional pharmaceuticals. It could serve as a building block for more complex molecules or be utilized in material science due to its unique structural features. The growing interest in interdisciplinary approaches underscores how compounds like this can bridge different scientific domains.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methyl-5-oxopyrrolidine - 2-carboxylate (CAS No. 2248176 - 36 - 3) represents a compelling example of how innovative molecular design can yield promising candidates for therapeutic intervention. Its intricate structure and diverse functional groups position it as a valuable asset in ongoing research efforts aimed at addressing unmet medical needs.

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